1-Chloroundec-1-ene
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Overview
Description
1-Chloroundec-1-ene is an organic compound with the molecular formula C11H21Cl . It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the first carbon of an undecene chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloroundec-1-ene can be synthesized through the reaction of 10-undecen-1-ol with thionyl chloride . The reaction involves heating under reflux, stirring with a magnetic stir bar, and adding thionyl chloride dropwise. The reaction mixture is then heated at an oil bath temperature of 110°C until the reaction is complete. The crude product is purified by fractional distillation .
Industrial Production Methods
In industrial settings, this compound can be produced by reacting 1-undecene with chlorine at elevated temperatures and pressures to ensure a higher conversion rate .
Chemical Reactions Analysis
Types of Reactions
1-Chloroundec-1-ene undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Addition reactions: The double bond in the undecene chain can participate in addition reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium acetate in dimethylformamide (DMF) at elevated temperatures.
Addition reactions: Reagents such as hydrogen halides or halogens can be used under standard conditions.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 11-acetoxyundec-1-ene when using sodium acetate.
Addition reactions: Products include when reacting with chlorine.
Scientific Research Applications
1-Chloroundec-1-ene is used in various scientific research applications, including:
Chemistry: It is used in copolymerizations with propylene and terpolymerizations with ethylene and propylene.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloroundec-1-ene involves its reactivity as a chlorinated alkene. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactions enable the compound to form various derivatives with different properties and applications .
Comparison with Similar Compounds
Similar Compounds
1-Bromoundec-1-ene: Similar structure but with a bromine atom instead of chlorine.
1-Iodoundec-1-ene: Similar structure but with an iodine atom instead of chlorine.
1-Chlorodec-1-ene: Similar structure but with a shorter carbon chain.
Uniqueness
1-Chloroundec-1-ene is unique due to its specific reactivity and the presence of a chlorine atom, which makes it suitable for specific chemical reactions and industrial applications. Its longer carbon chain compared to similar compounds like 1-Chlorodec-1-ene provides different physical and chemical properties .
Properties
CAS No. |
64239-88-9 |
---|---|
Molecular Formula |
C11H21Cl |
Molecular Weight |
188.74 g/mol |
IUPAC Name |
1-chloroundec-1-ene |
InChI |
InChI=1S/C11H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h10-11H,2-9H2,1H3 |
InChI Key |
KSWQCTDANYDRPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCl |
Origin of Product |
United States |
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